molecular formula C7H13NOS B2735640 6-Oxa-2-thia-9-azaspiro[4.5]decane CAS No. 1367994-20-4

6-Oxa-2-thia-9-azaspiro[4.5]decane

Cat. No.: B2735640
CAS No.: 1367994-20-4
M. Wt: 159.25
InChI Key: KJKKYCLQGXXIMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxa-2-thia-9-azaspiro[45]decane is a chemical compound with the molecular formula C7H13NOS It is a spiro compound, which means it contains a spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-2-thia-9-azaspiro[4.5]decane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process. For example, the use of a base such as sodium hydride in a solvent like tetrahydrofuran can promote the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of catalysts, solvents, and reaction conditions would be tailored to maximize the output while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Oxa-2-thia-9-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as thiols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.

Scientific Research Applications

6-Oxa-2-thia-9-azaspiro[4.5]decane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features may allow it to interact with specific biological targets.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Oxa-2-thia-9-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 8-Oxa-2-azaspiro[4.5]decane
  • 1-Thia-4-azaspiro[4.5]decane

Uniqueness

6-Oxa-2-thia-9-azaspiro[4.5]decane is unique due to the presence of both oxygen and sulfur atoms in its spirocyclic structure. This combination of heteroatoms can impart distinct chemical and biological properties compared to similar compounds. For example, the sulfur atom can participate in specific interactions that oxygen alone cannot, potentially leading to different reactivity and biological activity.

Properties

IUPAC Name

6-oxa-2-thia-9-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS/c1-4-10-6-7(1)5-8-2-3-9-7/h8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKKYCLQGXXIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC12CNCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.